Cas no 220440-84-6 (L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI))

L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI) structure
220440-84-6 structure
Product Name:L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI)
N.o CAS:220440-84-6
MF:C46H64N8O12
MW:921.046772003174
CID:283708
PubChem ID:644141
Update Time:2025-04-19

L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI)
    • Azapeptide-based compound 29
    • L-Proline, N-acetyl-L-alpha-aspartyl-D-alpha-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-, 5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI)
    • (4R)-4-{[(1S)-1-{[(2S)-1-[(2S,4R)-4-(benzyloxy)-2-({[2,3-dihydro-1H-indol-1-ylcarbonyl(propyl)amino]amino}carbonyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl}-2-methylbutyl]carbamoyl}-4-[(3S)-3-acetamido-3-formamidopropanoic acid]butanoic acid
    • BDBM3888
    • CHEMBL3301644
    • DTXSID30349297
    • 220440-84-6
    • Inchi: 1S/C46H64N8O12/c1-7-21-54(46(65)52-22-20-31-16-12-13-17-35(31)52)51-43(62)36-23-32(66-26-30-14-10-9-11-15-30)25-53(36)45(64)39(27(3)4)49-44(63)40(28(5)8-2)50-41(60)33(18-19-37(56)57)48-42(61)34(24-38(58)59)47-29(6)55/h9-17,27-28,32-34,36,39-40H,7-8,18-26H2,1-6H3,(H,47,55)(H,48,61)(H,49,63)(H,50,60)(H,51,62)(H,56,57)(H,58,59)/t28-,32+,33+,34-,36-,39-,40-/m0/s1
    • Chave InChI: LNHYAJUIUHXJAO-IRBJYVHQSA-N
    • SMILES: O(CC1C=CC=CC=1)[C@H]1CN(C([C@H](C(C)C)NC([C@H]([C@@H](C)CC)NC([C@@H](CCC(=O)O)NC([C@H](CC(=O)O)NC(C)=O)=O)=O)=O)=O)[C@H](C(NN(C(N2C3C=CC=CC=3CC2)=O)CCC)=O)C1

Propriedades Computadas

  • Massa Exacta: 920.46436951g/mol
  • Massa monoisotópica: 920.46436951g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 12
  • Contagem de Átomos Pesados: 66
  • Contagem de Ligações Rotativas: 22
  • Complexidade: 1720
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.7
  • Superfície polar topológica: 273Ų

L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI) Literatura Relacionada

Fornecedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd